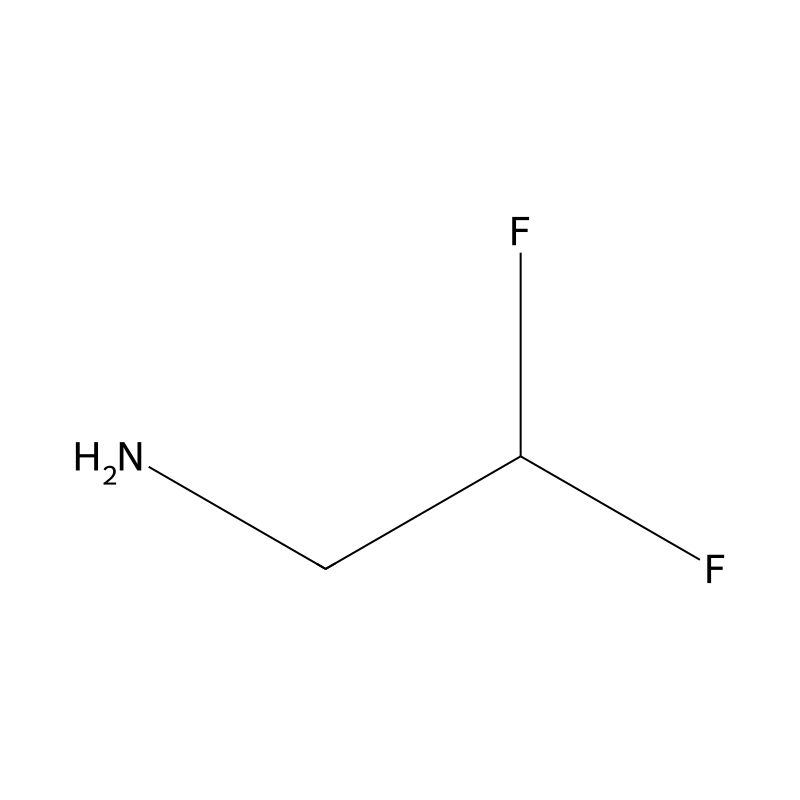

2,2-Difluoroethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

Research efforts have been directed towards developing efficient methods for the synthesis of 2,2-difluoroethylamine. These methods typically involve the transformation of readily available starting materials, such as 2,2-difluoro-1-chloroethane, difluoroacetonitrile, 1,1-difluoro-2-nitroethane, or 2,2-difluoroethanol.

Applications:

2,2-Difluoroethylamine is primarily used as a chemical intermediate in the synthesis of various products, including:

- Pharmaceuticals: 2,2-Difluoroethylamine can be used as a building block in the synthesis of various pharmaceutical compounds. However, due to its hazardous nature, it is not directly used in any approved drugs. []

- Agrochemicals: 2,2-Difluoroethylamine can be used as a precursor in the synthesis of certain herbicides and insecticides. []

- Other applications: 2,2-Difluoroethylamine may also find applications in the production of dyes, plastics, and other specialty chemicals. []

2,2-Difluoroethylamine is an organic compound characterized by the presence of two fluorine atoms and an amino group attached to a two-carbon ethyl chain. Its chemical formula is , and it is known for its unique properties due to the presence of fluorine, which significantly influences its reactivity and biological activity. The compound exists primarily in the form of a hydrochloride salt, which enhances its solubility in polar solvents.

2,2-Difluoroethylamine itself is not widely studied for its biological activity. However, its derivatives can possess various functionalities depending on the molecule it is attached to. For example, difluoroethylamine derivatives incorporated into some insecticides might act by disrupting the insect's nervous system [].

- Corrosivity: The presence of the amine group suggests potential mild corrosive properties. It is advisable to wear gloves and eye protection when handling the compound [].

- Flammability: Data on flammability is not available, but as an organic compound, it is likely flammable. Standard fire safety practices should be followed.

- Toxicity: Data on specific toxicity is not available. However, due to the presence of fluorine, it is advisable to handle it with care and avoid inhalation or ingestion.

- Alkylation Reactions: 2,2-Difluoroethylamine can act as a nucleophile in alkylation reactions with electrophiles, forming secondary amines .

- Formation of Difluorodiazoethane: It serves as a precursor for difluorodiazoethane, which is utilized in [3 + 2] cycloaddition reactions with electron-deficient alkenes .

- Amidation: The compound can participate in amidation reactions to produce various amides, which are important in medicinal chemistry .

Research indicates that 2,2-difluoroethylamine exhibits significant biological activity. It has been explored for its potential as an amide isostere in inhibitors of cathepsin K, an enzyme implicated in various diseases such as osteoporosis and cancer . The fluorinated structure enhances the binding affinity and selectivity of these inhibitors compared to their non-fluorinated counterparts.

Several methods have been developed for synthesizing 2,2-difluoroethylamine:

- Amination of Haloethane: A common method involves the reaction of 2,2-difluoro-1-chloroethane with ammonia at elevated temperatures (143-145 °C) using a molar ratio of 1:6. This process typically requires several hours to complete .

- Alternative Approaches: Other synthetic routes include the selective reaction of 2,2-difluoro-1-haloethane compounds under milder conditions to minimize side reactions .

The applications of 2,2-difluoroethylamine are diverse:

- Pharmaceuticals: It is employed in the synthesis of drug candidates due to its ability to modify biological activity through fluorination.

- Agricultural Chemicals: The compound can be used in developing agrochemicals that require enhanced efficacy and stability.

- Material Science: Its unique properties make it suitable for applications in polymer chemistry and materials science.

Studies on the interactions of 2,2-difluoroethylamine with biological targets have revealed its potential as an inhibitor of certain enzymes. Its structural features allow it to engage effectively with active sites, leading to significant inhibition rates compared to non-fluorinated analogs. Further research into its interactions could provide insights into optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with 2,2-difluoroethylamine. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethylamine | Simple amine without fluorine; less reactive. | |

| 1,1-Difluoroethylamine | Contains one fluorine atom; different reactivity profile. | |

| Trifluoroethylamine | Higher fluorination; increased lipophilicity and biological activity. | |

| 2-Fluoroethylamine | Contains one fluorine atom; lower reactivity than 2,2-difluoroethylamine. |

Uniqueness

The uniqueness of 2,2-difluoroethylamine lies in its specific combination of two fluorine atoms attached to the same carbon atom adjacent to an amino group. This configuration enhances its reactivity and biological properties compared to other similar compounds, making it particularly valuable in pharmaceutical applications where fluorination can improve drug efficacy and selectivity.

Catalytic vs. Non-Catalytic Ammoniation Processes

The synthesis of 2,2-difluoroethylamine through halogenated precursor amination represents one of the most widely employed methodologies in fluorinated amine chemistry [1] [2]. Two distinct approaches have emerged: non-catalytic direct ammoniation and catalytic ammoniation processes, each offering unique advantages and limitations.

Non-Catalytic Ammoniation Processes

Non-catalytic ammoniation involves the direct reaction of 2,2-difluoro-1-haloethane with excess ammonia under elevated temperatures [1] [3]. Historical investigations by Swarts demonstrated that 1-bromo-2,2-difluoroethane could be heated with alcoholic ammonia at 125-145°C for three days, resulting in complete conversion to difluoroethylamine and tetrafluoroethylamine [3]. More recent studies have optimized this approach, achieving 65% yields when 2,2-difluoro-1-chloroethane is reacted with 28% aqueous ammonia solution in an autoclave at 135-140°C for 31 hours [4] [5].

The mechanism involves nucleophilic substitution where ammonia attacks the electrophilic carbon bearing the halogen, displacing the halide ion [1] [2]. However, this approach suffers from several limitations including long reaction times, harsh conditions, and the formation of significant byproducts, particularly tetrafluoroethylamine [3] [6].

Catalytic Ammoniation Processes

Catalytic ammoniation represents a significant advancement over non-catalytic methods, employing catalysts to accelerate the nucleophilic substitution reaction [2] [7]. Potassium iodide has emerged as an effective catalyst, operating through halogen exchange mechanisms that facilitate ammonia attack [2]. In optimized catalytic conditions, 2,2-difluoro-1-bromoethane reacts with anhydrous ammonia in the presence of potassium iodide and dimethyl sulfoxide at 100°C for one hour, achieving 82% yield [2].

The catalytic mechanism involves initial halogen exchange where iodide displaces bromide, forming the more reactive 2,2-difluoro-1-iodoethane intermediate [2]. This intermediate undergoes rapid nucleophilic attack by ammonia, significantly reducing reaction time from hours to minutes and improving overall selectivity [2] [7].

Comparative analysis reveals that catalytic processes offer substantial improvements over non-catalytic approaches. Reaction times are reduced from 31 hours to 1 hour, yields increase from 65% to 82%, and byproduct formation is minimized [2] [7] [3]. The catalytic approach also operates under milder conditions, reducing energy consumption and improving process safety [2].

Solvent Effects in Nucleophilic Substitution Reactions

Solvent selection plays a critical role in determining the efficiency and selectivity of nucleophilic substitution reactions for 2,2-difluoroethylamine synthesis [2] [8]. The choice of solvent affects reaction rates, product yields, and byproduct formation through multiple mechanisms including stabilization of transition states, solvation of reactants and products, and influence on the nucleophilicity of ammonia [8].

Polar Aprotic Solvents

Dimethyl sulfoxide emerges as the optimal solvent for 2,2-difluoroethylamine synthesis through nucleophilic substitution [2] [8]. With a dielectric constant of 46.7, dimethyl sulfoxide provides excellent stabilization of the transition state while maintaining high nucleophilicity of ammonia [8]. Experimental studies demonstrate that dimethyl sulfoxide increases reaction rates by 1000-fold compared to methanol and achieves 82% yield in catalytic ammoniation processes [2] [8].

The superior performance of dimethyl sulfoxide stems from its ability to solvate cations while leaving anions relatively unsolvated, thereby enhancing nucleophile reactivity [8]. Additionally, its high boiling point (189°C) allows for elevated reaction temperatures without volatilization losses [8].

Dimethylformamide represents another effective polar aprotic solvent, achieving 60-70% yields in difluoroethylamine synthesis [8] [9]. With a dielectric constant of 36.7 and a reaction rate enhancement factor of 100 compared to methanol, dimethylformamide provides good performance while offering moderate toxicity profiles [8] [9].

Protic and Low-Polarity Solvents

Protic solvents such as methanol and water show significantly reduced effectiveness in nucleophilic substitution reactions [8] [9]. Methanol, with yields of only 30-45%, suffers from competitive protonation of ammonia, reducing its nucleophilicity [8]. Water performs even more poorly, achieving only 5-15% yields due to competing hydrolysis reactions that consume the halogenated precursor [8].

Low-polarity solvents including toluene and dichloromethane demonstrate poor solvation of ionic species, resulting in minimal reaction rates [8]. Toluene achieves only 10-25% yields due to its low dielectric constant of 2.4, which provides inadequate stabilization of the polar transition state [8].

Solvent Optimization Studies

Systematic solvent screening studies reveal clear correlations between solvent properties and reaction outcomes [9] [10]. High dielectric constant solvents consistently outperform low-polarity alternatives, with optimal performance observed in the 35-50 dielectric constant range [9]. Temperature effects are also solvent-dependent, with polar aprotic solvents maintaining effectiveness at elevated temperatures while protic solvents show decreased performance due to increased side reactions [9] [11].

Advanced Synthesis Protocols

Continuous Flow Reactor Applications

Continuous flow reactor technology has emerged as a transformative approach for 2,2-difluoroethylamine synthesis, offering enhanced reaction control, improved safety, and superior scalability compared to traditional batch processes [12] [13] [14]. The strategic application of residence time control enables precise optimization of reaction parameters while minimizing byproduct formation [13] [14].

Reactor Design and Operating Principles

Continuous flow reactors for difluoroethylamine synthesis typically employ packed-bed or tubular configurations with precise temperature and pressure control [12] [13]. The fundamental advantage lies in the ability to maintain constant residence times, ensuring uniform reaction conditions throughout the synthesis process [13] [14]. Residence times of 10-15 minutes at 80°C have proven optimal for achieving high conversion rates while minimizing degradation reactions .

The reactor design incorporates multiple zones for reactant preheating, mixing, and reaction completion [12] [13]. Reactant streams containing 2,2-difluoro-1-haloethane and ammonia are preheated separately before mixing in a static mixer or T-junction [13]. The mixed stream then passes through a heated reaction coil where nucleophilic substitution occurs under controlled conditions [13].

Process Optimization and Performance

Pilot-scale continuous flow systems demonstrate significant improvements over batch processes [13]. A representative system achieves 85% yield with 99% purity, representing substantial enhancement over traditional batch yields of 65-75% . The continuous nature eliminates batch-to-batch variability while enabling real-time monitoring and adjustment of reaction parameters [13] [14].

Residence time optimization studies reveal critical relationships between contact time and product selectivity [13] [14]. Shorter residence times (5-10 minutes) favor primary amine formation while minimizing secondary amine byproducts [13]. Extended residence times (>20 minutes) lead to increased byproduct formation and reduced selectivity [13] [14].

Temperature control represents another crucial parameter in continuous flow synthesis [13] [11]. Precise temperature maintenance at 80-100°C optimizes reaction rates while preventing thermal degradation of the fluorinated amine product [11]. The high surface-to-volume ratio in flow reactors enables rapid heat transfer and eliminates hot spots that plague batch reactors [13] [14].

Catalyst Integration and Heterogeneous Systems

Heterogeneous catalysis integration in continuous flow reactors offers additional advantages for 2,2-difluoroethylamine synthesis [16]. Packed-bed reactors containing solid catalysts such as Amberlyst-15 enable continuous catalyst regeneration while minimizing downstream purification requirements . The fixed-bed configuration provides consistent catalytic activity throughout extended operating periods [16].

Catalyst screening studies in flow reactors demonstrate superior performance compared to homogeneous systems [16] [17]. Heterogeneous catalysts achieve higher turnover numbers and improved selectivity while eliminating catalyst separation challenges [16]. The continuous nature allows for systematic catalyst optimization through real-time performance monitoring [17].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis represents a significant advancement in 2,2-difluoroethylamine preparation, offering rapid heating, enhanced reaction rates, and improved selectivity compared to conventional thermal methods [18] [19] [20]. The unique heating mechanism of microwave irradiation enables precise temperature control and reduced reaction times while maintaining high product quality [19] [21].

Microwave Heating Mechanisms and Advantages

Microwave irradiation operates at 2.45 gigahertz frequency, providing selective heating through dipolar polarization and ionic conduction mechanisms [19] [22]. Unlike conventional heating methods that rely on thermal conduction from external sources, microwave energy directly couples with polar molecules in the reaction mixture, resulting in rapid and uniform heating [19] [20].

The volumetric heating effect eliminates temperature gradients that often lead to side reactions and product degradation in conventional synthesis [20] [22]. This uniform heating enables precise reaction control and improved selectivity for 2,2-difluoroethylamine formation [21] [20]. Additionally, the rapid heating capability reduces overall reaction times from hours to minutes, significantly improving process efficiency [21].

Experimental studies demonstrate that microwave-assisted synthesis achieves reaction completion in 35 minutes compared to 10 hours required for conventional heating methods [21]. This dramatic time reduction is accompanied by improved yields and reduced byproduct formation due to minimized exposure to degradative conditions [21] [20].

Reaction Optimization and Parameter Control

Temperature control in microwave-assisted synthesis requires careful optimization to balance reaction rate enhancement with product stability [19] [20]. Optimal temperatures of 75-100°C provide rapid nucleophilic substitution while preventing thermal decomposition of the fluorinated amine product [23] [19]. The instantaneous heating capability allows for precise temperature maintenance throughout the reaction period [19].

Residence time optimization in microwave systems differs significantly from conventional heating due to the rapid energy transfer [23] [13]. Optimal residence times of 2-5 minutes in microwave reactors achieve comparable conversions to 30-60 minute conventional heating periods [23]. This dramatic reduction stems from the enhanced molecular motion and increased collision frequency under microwave irradiation [19] [20].

Solvent selection for microwave-assisted synthesis requires consideration of dielectric properties and microwave absorption characteristics [19] [22]. Polar solvents such as dimethyl sulfoxide and dimethylformamide show enhanced heating efficiency under microwave irradiation, leading to improved reaction rates [19]. The selective heating of polar components enables targeted energy delivery to reactive species while minimizing heating of unreactive components [20].

Advanced Microwave Reactor Configurations

Continuous flow microwave reactors represent the state-of-the-art in microwave-assisted synthesis, combining the advantages of flow chemistry with microwave heating [18] [14]. These systems employ specially designed waveguides and flow cells that ensure uniform microwave field distribution while maintaining precise temperature control [18]. The continuous nature eliminates heating and cooling cycles associated with batch microwave systems [14].

Flow-through microwave reactors achieve residence times of 2 minutes at 75°C for difluoroethylamine synthesis, representing significant process intensification compared to batch methods [23]. The continuous operation enables steady-state conditions and eliminates batch-to-batch variability [14]. Safety considerations are enhanced through the elimination of large solvent volumes and the ability to rapidly stop reactions by cessation of microwave power [18].

Byproduct Formation and Purification Challenges

The synthesis of 2,2-difluoroethylamine involves complex reaction networks that generate various byproducts, creating significant purification challenges for industrial implementation [1] [3] [24]. Understanding byproduct formation mechanisms and developing effective separation strategies represents a critical aspect of process optimization [24] [25] [26].

Primary Byproduct Identification and Formation Mechanisms

Tetrafluoroethylamine emerges as the most significant byproduct in direct ammoniation processes, forming through over-fluorination mechanisms [3] [6]. Historical studies by Swarts documented the simultaneous formation of both difluoroethylamine and tetrafluoroethylamine during prolonged heating of halogenated precursors with ammonia [3]. This byproduct accounts for 10-25% of the product mixture in non-catalytic processes, creating substantial separation challenges due to similar physical properties [3] [24].

Secondary amine formation represents another major byproduct class, arising from reaction of primary amine products with unreacted halogenated precursors [24] [25]. These bis-substituted products, particularly bis(2,2-difluoroethyl)amine, form more readily under extended reaction times and elevated temperatures [24]. Catalytic processes show reduced secondary amine formation, with byproduct levels of 5-15% compared to 15-25% in non-catalytic systems [2] [24].

The allylamine synthesis route generates specific byproducts including unreacted allylamine hydrochloride and partially deprotected intermediates [27] [24]. These byproducts account for 15-30% of the reaction mixture and require specialized purification protocols involving acid-base extraction and selective deallylation [24] [25].

Separation and Purification Methodologies

Fractional distillation represents the primary separation method for difluoroethylamine purification, exploiting boiling point differences between the target product and byproducts [3] [26]. However, the close boiling points of difluoroethylamine and tetrafluoroethylamine (approximately 35°C and 40°C respectively) necessitate high-efficiency distillation columns with multiple theoretical plates [3] [26].

Industrial purification protocols employ specialized distillation sequences beginning with removal of high-boiling impurities followed by precision fractionation of the fluorinated amine fraction [26]. The process typically requires vacuum distillation at 1-10 millibar to prevent thermal decomposition while achieving adequate separation [2] [26].

Acid-base extraction methods provide alternative purification approaches, particularly for removing unreacted ammonia and basic impurities [24] [26]. The process involves selective protonation of amine species followed by aqueous extraction and subsequent neutralization for product recovery [24]. This method proves especially effective for allylamine-derived syntheses where hydrochloride salts facilitate separation [27] [24].

Advanced Purification Strategies

Column chromatography offers high-resolution separation capabilities for complex byproduct mixtures, particularly in research-scale applications [24] [28]. Silica gel chromatography with gradient elution systems achieves excellent separation of difluoroethylamine from structural isomers and over-alkylated products [28]. However, the polar nature of fluorinated amines requires careful selection of stationary phases and eluent systems [28].

Crystallization-based purification through salt formation provides an alternative approach for large-scale operations [25] [29]. Hydrochloride salt formation enables selective crystallization of the target amine while leaving impurities in solution [29] [30]. The salt can subsequently be neutralized to regenerate the free amine in high purity [29] [30].

Gas chromatography analysis reveals that typical crude difluoroethylamine contains 5-15% impurities consisting primarily of structural isomers, over-alkylated products, and residual starting materials [28] [31]. Advanced purification protocols achieve >99% purity through multi-stage separation sequences combining distillation, extraction, and chromatographic methods [28].

Industrial Purification Considerations

Large-scale purification requires consideration of economic factors including energy consumption, solvent usage, and waste generation [26]. Continuous flow purification systems offer advantages through reduced solvent volumes and improved energy efficiency compared to batch separation processes [14]. Heat integration strategies enable recovery of thermal energy from distillation operations, reducing overall process energy requirements .

Environmental considerations drive the development of greener purification methods including solvent-free separations and recyclable extraction media [26]. Water-based extraction systems show promise for removing ionic impurities while avoiding organic solvent usage [26]. However, the limited water solubility of fluorinated amines restricts the applicability of aqueous separation methods [26].

Conformational Analysis Through Spectroscopic Methods

The conformational behavior of 2,2-difluoroethylamine represents a complex interplay of stereoelectronic effects, with the two fluorine atoms positioned on the terminal carbon creating unique structural dynamics that distinguish it from monofluorinated analogs. The molecule adopts multiple conformational states that have been thoroughly investigated through advanced spectroscopic techniques combined with high-level computational methods.

Infrared Spectral Signatures and Rotational Isomerism

Temperature-dependent infrared spectroscopy studies conducted in liquid xenon matrix isolation have revealed the existence of three distinct conformational isomers of 2,2-difluoroethylamine [1]. The variable temperature infrared spectra, recorded from -55°C to -100°C in the spectral range of 4000-400 cm⁻¹, provided detailed insights into the conformational preferences and relative stabilities of these rotamers.

The conformational analysis identified three major conformers based on the NCCH dihedral angle notation and the relative position of the nitrogen lone pair electrons with respect to the β-carbon atom [1]. The most stable conformer, designated as Tt (trans-trans), exhibits a relative enthalpy of 0 cm⁻¹ and accounts for 34 ± 1% of the population at ambient temperature. The second most stable conformer, Gg (gauche-gauche), shows a relative enthalpy difference of 83 ± 8 cm⁻¹ (0.99 ± 0.10 kJ/mol) and represents 45 ± 1% of the conformational population. The third conformer, Gt (gauche-trans), demonstrates a higher energy difference of 235 ± 11 cm⁻¹ (2.81 ± 0.13 kJ/mol) and comprises 22 ± 1% of the total population [1].

| Conformer | Notation | Relative Enthalpy (cm⁻¹) | Relative Enthalpy (kJ/mol) | Population (%) |

|---|---|---|---|---|

| Tt | Trans-trans | 0 (reference) | 0 (reference) | 34 ± 1 |

| Gg | Gauche-gauche | 83 ± 8 | 0.99 ± 0.10 | 45 ± 1 |

| Gt | Gauche-trans | 235 ± 11 | 2.81 ± 0.13 | 22 ± 1 |

The infrared spectroscopic analysis, supported by MP2(full)/6-31G(d) ab initio calculations, provided comprehensive vibrational assignments for most observed bands. The calculated harmonic force fields, frequencies, infrared intensities, Raman activities, and depolarization ratios demonstrated excellent agreement with experimental observations across all three conformers [1]. The spectroscopic data revealed characteristic vibrational modes associated with the CHF₂ group, the CH₂ bridge, and the amino functional group, with distinct spectral signatures for each conformational isomer.

The rotational isomerism in 2,2-difluoroethylamine is governed by the competition between hyperconjugative interactions, particularly σCH→σ*CF and σCH→σ*CN delocalizations, and steric factors arising from the bulky difluoromethyl group. The temperature-dependent studies revealed that the conformational equilibrium is sensitive to thermal effects, with the relative populations shifting predictably according to the Boltzmann distribution as temperature decreases [1].

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy has provided crucial insights into the solution-phase conformational behavior of 2,2-difluoroethylamine, particularly in its protonated form as the hydrochloride salt. The NMR characterization reveals a dramatically different conformational landscape compared to the neutral molecule, highlighting the profound impact of protonation on the molecular geometry and dynamics.

For 2,2-difluoroethylamine hydrochloride in D₂O solution, the experimental ³JH,H coupling constant of 2.6 Hz and ³JH,F coupling constant of 16.4 Hz provide definitive evidence for the predominance of the gauche-gauche conformer [2]. These coupling constants, which exhibit angular dependence according to the Karplus relationship, are consistent with calculated values of 1.3 Hz for ³JH,H and 16.8 Hz for ³JH,F in the gauche-gauche geometry using implicit water solvation models [2].

| Parameter | Experimental (D₂O) | Calculated (gg) | Calculated (ag) |

|---|---|---|---|

| ³J_H,H (Hz) | 2.6 | 1.3 | 5.5 |

| ³J_H,F (Hz) | 16.4 | 16.8 | 12.4 |

| Conformer Population | 90% (gg) | 90% (gg) | 10% (ag) |

The conformational analysis through NMR spectroscopy demonstrates that protonation of the amine nitrogen creates a double gauche effect, where the positively charged ammonium group (⁺NH₃) maintains gauche relationships with both fluorine atoms [2]. This conformational preference is calculated to be 90% for the gauche-gauche conformer in aqueous solution, representing a remarkable shift from the neutral molecule's conformational distribution.

The origin of this double gauche effect has been attributed primarily to electrostatic interactions between the positively charged nitrogen and the electronegative fluorine atoms, rather than hyperconjugative effects that typically govern conformational preferences in fluorinated ethyl derivatives. Natural bond orbital analysis reveals that while hyperconjugative interactions favor the anti-gauche conformer by approximately 0.5 kcal/mol in implicit water, Lewis-type electrostatic interactions provide a stabilization of 1.8 kcal/mol in favor of the gauche-gauche geometry [2].

The NMR data also provide evidence for intramolecular hydrogen bonding between the fluorine atoms and the protonated amine group, as confirmed by non-covalent interaction analysis. These F···H-N⁺ hydrogen bonds, while weaker in aqueous solution compared to the gas phase, contribute to the overall stabilization of the gauche-gauche conformer and represent an additional factor beyond purely electrostatic effects [2].

Thermodynamic Properties

Phase Behavior and Vapor-Liquid Equilibrium

The phase behavior of 2,2-difluoroethylamine exhibits characteristics typical of a polar, hydrogen-bonding liquid with moderate volatility. The compound exists as a colorless to pale yellow liquid at room temperature, with a normal boiling point ranging from 64°C to 68.5°C depending on the source and purity specifications [3] [4] [5]. This boiling point reflects the balance between the molecular size, polarity, and hydrogen bonding capability of the compound.

The vapor pressure characteristics demonstrate the volatile nature of 2,2-difluoroethylamine, with reported values of 140 hPa at 20°C and a broader range of 14-56 kPa at temperatures between 20-50°C [3] [5]. This significant vapor pressure contributes to the compound's classification as a flammable liquid with a remarkably low flash point ranging from -34°C to 1.5°C, necessitating careful handling and storage protocols [4] [5].

| Property | Value | Source |

|---|---|---|

| Boiling Point (°C) | 64-68.5 | Multiple sources |

| Vapor Pressure at 20°C (hPa) | 140 | Fluorochem |

| Vapor Pressure at 20-50°C (kPa) | 14-56 | ChemicalBook |

| Flash Point (°C) | -34 to 1.5 | Multiple sources |

| Density (g/cm³) | 1.15-1.17 | Multiple sources |

| Refractive Index | 1.34-1.3450 | Multiple sources |

The density of 2,2-difluoroethylamine, measured at 1.15-1.17 g/cm³, is considerably higher than that of typical aliphatic amines due to the presence of the two fluorine atoms, which contribute significantly to the molecular weight while maintaining a relatively compact molecular structure [3] [4] [5]. The specific gravity of 1.17 indicates that the compound is substantially denser than water, which has implications for its environmental fate and handling procedures.

The refractive index, ranging from 1.34 to 1.3450, provides additional insight into the electronic structure and polarizability of the molecule [3] [4] [5]. This value is intermediate between typical aliphatic hydrocarbons and highly fluorinated compounds, reflecting the mixed character of the molecule with both hydrocarbon and fluorocarbon segments.

Critical properties, including critical temperature and pressure, have not been experimentally determined for 2,2-difluoroethylamine, representing a significant gap in the thermodynamic characterization of this compound. These properties would be valuable for understanding the compound's behavior under extreme conditions and for developing predictive models for phase equilibrium calculations.

Solubility Parameters in Various Media

The solubility behavior of 2,2-difluoroethylamine demonstrates a complex pattern that reflects its amphiphilic nature, combining both hydrophilic and lipophilic characteristics. The compound exhibits exceptional water solubility, with a reported value of 276 g/L at 20°C, which is remarkably high for a fluorinated organic compound [5]. This high aqueous solubility is attributed to the strong hydrogen bonding capability of the primary amine group, which can form multiple hydrogen bonds with water molecules.

The partition coefficient (log P) of 1.42 at 22°C indicates a moderate lipophilicity, suggesting that while the compound is highly water-soluble, it also possesses significant affinity for organic phases [5]. This balanced hydrophobic-hydrophilic character makes 2,2-difluoroethylamine particularly interesting from a pharmaceutical and agrochemical perspective, as it can potentially cross biological membranes while maintaining adequate aqueous solubility.

| Solvent | Solubility | Comments |

|---|---|---|

| Water | 276 g/L (high) | Highly water-soluble due to amine group |

| Methanol | Soluble | Hydrogen bonding with -OH group |

| Ethanol | Soluble | Hydrogen bonding with -OH group |

| Chloroform | Soluble | Good solubility in polar aprotic solvents |

| DMSO | Expected soluble | Polar aprotic solvent compatibility |

| Acetone | Expected soluble | Polar solvent compatibility |

| Hexane | Limited solubility | Limited due to polar nature |

| Diethyl ether | Expected soluble | Moderate solubility expected |

| Toluene | Limited solubility | Limited due to polar nature |

The solubility in alcoholic solvents, particularly methanol and ethanol, is excellent due to the ability of both the amine group and the fluorinated carbon to engage in hydrogen bonding interactions with the hydroxyl groups of these solvents [6]. The hydrogen bonding capability is enhanced by the electron-withdrawing effect of the fluorine atoms, which increases the acidity of the adjacent hydrogen atoms and creates favorable dipole-dipole interactions.

In polar aprotic solvents such as chloroform and dimethyl sulfoxide, 2,2-difluoroethylamine demonstrates good solubility due to favorable dipole-dipole interactions and the absence of competing hydrogen bonding from the solvent. The compound's solubility in chloroform has been specifically noted in multiple sources, indicating strong interactions between the polar C-F bonds and the polarizable chloroform molecules [6].

Conversely, solubility in non-polar solvents such as hexane and toluene is limited due to the strongly polar nature of the molecule. The combination of the polar amine group and the highly electronegative fluorine atoms creates a significant dipole moment that is incompatible with the non-polar environment of hydrocarbon solvents.

The predicted pKa value of 7.09±0.30 indicates that 2,2-difluoroethylamine is a weak base, significantly less basic than typical aliphatic amines due to the electron-withdrawing effect of the fluorine atoms [3]. This reduced basicity has important implications for the compound's behavior in biological systems and its potential interactions with acidic environments.

XLogP3

GHS Hazard Statements

H290 (19.4%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (76.62%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (78.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (77.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (20.9%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (19.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant